molecular formula C10H20O3 B1670073 4-Hydroxydecanoic acid CAS No. 17369-51-6

4-Hydroxydecanoic acid

Cat. No.: B1670073
CAS No.: 17369-51-6
M. Wt: 188.26 g/mol
InChI Key: QQAVZEYXLCYOKO-SECBINFHSA-N
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Description

Safety and Hazards

While specific safety and hazard information for 4-Hydroxydecanoic acid is not provided in the search results, general safety measures for handling chemicals include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and wearing personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxydecanoic acid can be synthesized through the alkaline cleavage of ricinoleates. This process involves heating the ricinoleates in ethanol at temperatures of 190–200°C using two to three equivalents of sodium hydroxide (NaOH). This method yields up to 69% of pure this compound . Another method involves the biotransformation of methyl decanoate to sebacic acid, where this compound is an intermediate .

Industrial Production Methods: Industrial production of this compound often involves microbial biosynthesis. For example, the lactonization of this compound into γ-decalactone can be enhanced by heating the culture broth at 95°C for 30 minutes . This method is used to produce γ-decalactone, a valuable compound in the flavor and fragrance industry.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxydecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form sebacic acid, a dicarboxylic acid used in the production of nylon and polyamides . The compound can also undergo lactonization to form γ-decalactone .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium hydroxide (NaOH) for alkaline cleavage and various microbial cultures for biotransformation processes . The reaction conditions often involve elevated temperatures and specific pH levels to optimize the yield of the desired products.

Major Products Formed: The major products formed from the reactions of this compound include sebacic acid and γ-decalactone . Sebacic acid is an important precursor in the production of nylon and polyamides, while γ-decalactone is used in the flavor and fragrance industry.

Comparison with Similar Compounds

4-Hydroxydecanoic acid can be compared with other medium-chain hydroxy acids, such as 10-hydroxydecanoic acid and 5-hydroxydecanoic acid . These compounds share similar chemical structures but differ in the position of the hydroxy group on the carbon chain. For example, 10-hydroxydecanoic acid has the hydroxy group on the 10th carbon, while 5-hydroxydecanoic acid has it on the 5th carbon . The unique position of the hydroxy group in this compound gives it distinct chemical properties and reactivity, making it valuable for specific applications in chemistry and industry.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties, diverse reaction pathways, and wide range of applications make it an important subject of study in modern chemistry and biology.

Properties

IUPAC Name

4-hydroxydecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-2-3-4-5-6-9(11)7-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAVZEYXLCYOKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10938421
Record name 4-Hydroxydecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17369-51-6
Record name Decanoic acid, 4-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017369516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxydecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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